Product packaging for 1,4-Bis(2-ethoxyethyl) (2Z)-2-butenedioate(Cat. No.:CAS No. 623-90-5)

1,4-Bis(2-ethoxyethyl) (2Z)-2-butenedioate

Cat. No.: B12702735
CAS No.: 623-90-5
M. Wt: 260.28 g/mol
InChI Key: FAOJZHMRXJJQCB-WAYWQWQTSA-N
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Description

Overview of Fumarate (B1241708) Ester Chemistry

Fumarate esters are derivatives of fumaric acid, a naturally occurring dicarboxylic acid that is a trans-isomer of butenedioic acid. tandfonline.comdermnetnz.org The esterification of fumaric acid's two carboxylic acid groups with alcohols leads to the formation of dialkyl fumarates, such as bis(2-ethylhexyl) fumarate. tandfonline.combritannica.com This process typically involves reacting fumaric acid with the corresponding alcohol, like 2-ethylhexanol, often in the presence of an acid catalyst such as p-toluenesulfonic acid. tandfonline.comsmolecule.com

A key characteristic of fumarate esters is the presence of a 1,2-disubstituted ethylene (B1197577) group, which was initially thought to hinder homopolymerization due to steric effects. tandfonline.comtandfonline.com However, research has shown that under specific conditions, particularly with radical initiators, dialkyl fumarates can undergo polymerization. tandfonline.comunlp.edu.ar The reactivity and the properties of the resulting polymers are significantly influenced by the structure and bulkiness of the ester's alkyl groups. tandfonline.comresearchgate.net Fumarate esters can also undergo other reactions typical of esters, such as hydrolysis back to fumaric acid and the alcohol, and transesterification, where the alcohol groups are exchanged. britannica.comsmolecule.com

Significance in Contemporary Organic and Polymer Synthesis Research

Bis(2-ethylhexyl) fumarate holds considerable significance in modern research, primarily due to its applications as a monomer and a polymer additive.

Polymer Synthesis: As a monomer, bis(2-ethylhexyl) fumarate can be polymerized to form homopolymers or copolymerized with other monomers, such as alkenes or acrylates, to create copolymers with specific properties. ontosight.airesearchgate.net These polymers are noted for their thermal stability and mechanical strength, which is attributed to the rigid poly(substituted methylene) backbone formed from the fumarate units. tandfonline.comontosight.airesearchgate.net For instance, copolymers of C14-16 alpha-alkenes with bis(2-ethylhexyl) fumarate are used in cosmetics and specialty plastics due to their flexibility and hydrophobic nature. ontosight.ai

Plasticizer: The compound is widely used as a plasticizer, an additive that increases the flexibility and durability of polymers. cymitquimica.comsmolecule.com It serves as a potentially safer alternative to some phthalate-based plasticizers. Its effectiveness as a plasticizer is balanced with good thermal stability. smolecule.com

Reactive Diluent: In coatings and adhesives, bis(2-ethylhexyl) fumarate can function as a reactive diluent, contributing to the performance characteristics of the final product. cymitquimica.com

The versatility of bis(2-ethylhexyl) fumarate allows for the fine-tuning of material properties, making it a valuable component in the development of advanced materials for various industrial applications, including plastics, coatings, adhesives, and even in the formulation of personal care products. cymitquimica.comsmolecule.comontosight.ai

Research Trajectories and Objectives

Current and future research involving bis(2-ethylhexyl) fumarate is focused on several key areas:

Development of Novel Polymers: Researchers are exploring new copolymers and graft copolymers incorporating bis(2-ethylhexyl) fumarate to create materials with enhanced properties. unlp.edu.arresearchgate.net This includes synthesizing block copolymers with both rigid (from fumarate) and flexible segments to achieve unique mechanical and thermal characteristics. researchgate.net

Controlled Polymerization Techniques: Investigations into living radical polymerization methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are underway to produce well-defined fumarate-containing polymers with controlled molecular weights and narrow distributions. unlp.edu.arresearchgate.net

Structure-Property Relationships: A significant objective is to better understand the relationship between the chemical structure of fumarate polymers and their physical properties. tandfonline.comtandfonline.com For example, studies examine how the bulkiness of the alkyl side chains, like the 2-ethylhexyl group, affects polymerization kinetics, thermal stability, and chain rigidity. unlp.edu.arresearchgate.net

Environmental and Health Aspects: As with many industrial chemicals, there is ongoing research into the environmental fate and potential health effects of bis(2-ethylhexyl) fumarate. Studies have investigated its presence in consumer products and its potential for hormonal activity, highlighting the need for more comprehensive toxicological data. foodpackagingforum.orgresearchgate.net For example, one study detected it in bottled water samples and identified it as an antiestrogenic substance. foodpackagingforum.org

The overarching goal of this research is to leverage the unique chemical properties of bis(2-ethylhexyl) fumarate to design and synthesize new materials for advanced applications while ensuring their safety and environmental sustainability. tandfonline.com

Data Tables

Table 1: Chemical Identity of Bis(2-ethylhexyl) Fumarate

PropertyValueSource(s)
Chemical Name Bis(2-ethylhexyl) fumarate cymitquimica.com
Synonyms Di(2-ethylhexyl) fumarate, Dioctyl fumarate cymitquimica.comscbt.comcalpaclab.com
CAS Number 141-02-6 cymitquimica.comscbt.com
Molecular Formula C₂₀H₃₆O₄ cymitquimica.combiosynth.comscbt.com
Molecular Weight 340.50 g/mol biosynth.comscbt.com
Appearance Colorless to pale yellow liquid cymitquimica.com
Odor Slightly sweet cymitquimica.com

Table 2: Applications of Bis(2-ethylhexyl) Fumarate and its Polymers

Application AreaSpecific UseResulting PropertiesSource(s)
Polymer Industry PlasticizerEnhances flexibility and durability cymitquimica.comsmolecule.com
Monomer in copolymer synthesisImparts thermal stability and mechanical strength tandfonline.comontosight.ai
Coatings & Adhesives Reactive DiluentImproves performance characteristics cymitquimica.com
Film-forming agent--- smolecule.com
Cosmetics Emollient and conditioning agentProvides moisturizing properties smolecule.comontosight.ai
Pharmaceuticals Excipient in drug formulationsMay aid in controlled drug release smolecule.comontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O6 B12702735 1,4-Bis(2-ethoxyethyl) (2Z)-2-butenedioate CAS No. 623-90-5

Properties

CAS No.

623-90-5

Molecular Formula

C12H20O6

Molecular Weight

260.28 g/mol

IUPAC Name

bis(2-ethoxyethyl) (Z)-but-2-enedioate

InChI

InChI=1S/C12H20O6/c1-3-15-7-9-17-11(13)5-6-12(14)18-10-8-16-4-2/h5-6H,3-4,7-10H2,1-2H3/b6-5-

InChI Key

FAOJZHMRXJJQCB-WAYWQWQTSA-N

Isomeric SMILES

CCOCCOC(=O)/C=C/C(=O)OCCOCC

Canonical SMILES

CCOCCOC(=O)C=CC(=O)OCCOCC

Origin of Product

United States

Synthetic Methodologies and Reaction Kinetics of Bis 2 Ethylhexyl Fumarate

Direct Esterification Processes

The reaction proceeds in two steps: the initial formation of the monoester, mono(2-ethoxyethyl) fumarate (B1241708), followed by the esterification of the second carboxylic acid group to form the desired diester, bis(2-ethoxyethyl) fumarate.

Acid-Catalyzed Approaches

Acid catalysts are essential for accelerating the rate of esterification by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. acs.org These catalysts can be broadly classified as homogeneous or heterogeneous.

Homogeneous catalysts are soluble in the reaction medium. Common examples for fumarate synthesis include strong mineral acids and organic sulfonic acids.

Sulfuric Acid (H₂SO₄): A conventional and effective catalyst for the esterification of fumaric acid. chemeo.com It is low-cost and highly active, promoting rapid reaction rates. However, its use can present challenges related to corrosion, catalyst separation from the product, and potential side reactions at elevated temperatures.

p-Toluenesulfonic Acid (p-TSA): A solid organic acid that is often used as an alternative to sulfuric acid. preprints.orgscialert.netscielo.org.za It is considered a milder catalyst, potentially leading to fewer side products and easier handling. scielo.org.za

Heterogeneous catalysts are solid materials that are insoluble in the reaction mixture, offering significant advantages in terms of catalyst recovery, reusability, and process simplification. This often leads to more environmentally benign processes.

Ion-Exchange Resins: Acidic ion-exchange resins, such as sulfonated polystyrene-divinylbenzene copolymers (e.g., Amberlyst-15), are widely used as solid acid catalysts. researchgate.net They provide a high concentration of acidic sites and can be easily separated from the reaction mixture by simple filtration. researchgate.net Their porous structure can sometimes impose diffusional limitations on the reactants and products. Amberlyst-15 has been shown to be a powerful and selective catalyst for various esterification reactions. researchgate.net

Optimization of Reaction Conditions

To maximize the yield of bis(2-ethoxyethyl) fumarate and minimize reaction time, several process parameters must be optimized. The key variables influencing the outcome of the direct esterification process include:

Molar Ratio of Reactants: Employing an excess of the alcohol (2-ethoxyethanol) can shift the reaction equilibrium towards the formation of the diester. However, a very large excess can complicate the purification and recovery of the unreacted alcohol.

Catalyst Concentration: Increasing the catalyst loading generally accelerates the reaction rate. However, an optimal concentration exists beyond which the rate increase may be negligible, or undesirable side reactions may become more prominent. For homogeneous catalysts, higher concentrations also increase the difficulty of removal and neutralization.

Temperature: Higher reaction temperatures increase the reaction rate according to the Arrhenius equation. acs.orgnih.gov However, esterification is a reversible exothermic reaction, so excessively high temperatures can unfavorably affect the equilibrium position. nih.govgoogle.com The optimal temperature is a trade-off between reaction kinetics and chemical equilibrium, while also considering the boiling points of the reactants and the potential for side reactions.

Water Removal: As water is a byproduct, its continuous removal from the reaction mixture is crucial for driving the equilibrium to completion. This is often achieved through azeotropic distillation using a suitable solvent (e.g., toluene (B28343) or cyclohexane) and a Dean-Stark apparatus. A patented process for preparing fumaric acid diesters emphasizes the importance of removing water from the initial reactants before adding the esterification catalyst to achieve high yields. chemeo.com

Kinetic Investigations of Esterification

The kinetics of acid-catalyzed esterification reactions are typically modeled to understand the reaction mechanism and to design efficient reactors. For many esterification processes, the reaction follows a second-order kinetic model. dss.go.th

The general mechanism involves several equilibrium steps acs.org:

Protonation of the carboxylic acid's carbonyl group by the catalyst.

Nucleophilic attack of the alcohol on the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of a water molecule to form a protonated ester.

Deprotonation to release the ester and regenerate the catalyst.

Transesterification Strategies

Transesterification is an alternative route for the synthesis of bis(2-ethoxyethyl) fumarate. This process involves the reaction of a starting ester, such as dimethyl fumarate or diethyl fumarate, with 2-ethoxyethanol (B86334). The reaction displaces the original alcohol (methanol or ethanol) from the ester with 2-ethoxyethanol.

This reaction is also an equilibrium process and is typically catalyzed by acids (like sulfuric acid or p-TSA) or bases (like sodium methoxide). The choice of catalyst depends on the specific reactants and desired reaction conditions. To drive the reaction to completion, the lower-boiling alcohol byproduct (e.g., methanol) is typically removed by distillation as it is formed. Transesterification can be advantageous when the starting dialkyl fumarate is readily available or when direct esterification of fumaric acid proves difficult due to solubility issues.

Advanced Synthetic Routes

The synthesis of bis(2-ethylhexyl) fumarate has evolved beyond traditional esterification methods, with researchers exploring more advanced routes to enhance efficiency, selectivity, and the integration of desired functionalities into the molecule. These advanced methodologies include the strategic use of cycloaddition reactions and the development of novel catalytic systems.

Diels-Alder Cycloaddition Integration

The carbon-carbon double bond within the fumarate moiety of bis(2-ethylhexyl) fumarate presents a reactive site for various chemical transformations, including the Diels-Alder reaction. This [4+2] cycloaddition reaction involves a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. In this context, the fumarate ester can act as the dienophile. While direct Diels-Alder reactions on bis(2-ethylhexyl) fumarate are a subject of specialized research, the principles are well-established with similar fumarate diesters, such as dimethyl fumarate.

The stereochemistry of the dienophile is crucial in a Diels-Alder reaction. Since bis(2-ethylhexyl) fumarate is a trans-isomer, the substituents on the resulting cyclohexene ring will also be in a trans configuration. The reaction's utility lies in its ability to construct complex cyclic structures in a single, stereospecific step. For instance, the reaction of a fumarate with a diene like cyclopentadiene (B3395910) can lead to the formation of a bicyclic adduct. The rate and efficiency of the Diels-Alder reaction are influenced by the electronic properties of both the diene and the dienophile. Electron-withdrawing groups on the dienophile, such as the ester groups in fumarates, generally accelerate the reaction.

The integration of Diels-Alder chemistry allows for the synthesis of more complex molecules with the bis(2-ethylhexyl) fumarate backbone embedded within a larger, cyclic framework. This can be a pathway to new monomers for specialty polymers or for creating molecules with specific steric or electronic properties. The reaction can be carried out under thermal conditions or with Lewis acid catalysis to enhance reactivity and selectivity.

Table 1: Key Aspects of Diels-Alder Reactions with Fumarate Dienophiles

FeatureDescriptionReference
Reaction Type [4+2] Cycloaddition masterorganicchemistry.com
Fumarate Role Dienophile (2π-electron component) masterorganicchemistry.com
Stereochemistry The trans geometry of the fumarate is retained in the product. chemtube3d.com
Reactivity Enhanced by electron-withdrawing ester groups on the fumarate. youtube.com
Catalysis Can be promoted by Lewis acids. tennessee.edu

Emerging Catalytic Systems in Synthesis

Recent advancements in catalysis have led to the development of more efficient and environmentally benign methods for the synthesis of fumarate diesters, including bis(2-ethylhexyl) fumarate. These emerging catalytic systems aim to improve reaction rates, increase yields, and allow for milder reaction conditions compared to traditional acid catalysis.

One area of development is the use of heterogeneous catalysts. These solid catalysts can be easily separated from the reaction mixture, simplifying purification and reducing waste. For the synthesis of dimethyl fumarate, a related compound, heterogeneous catalysis has been successfully employed in a continuous flow system, which could be adapted for other fumarate esters.

Biocatalysis, using enzymes like fumarase, represents another frontier in fumarate synthesis. While fumarase itself catalyzes the reversible hydration of fumarate to malate, enzymatic systems can be engineered for esterification reactions. nih.govnih.gov Multi-biocatalytic systems are being explored for the synthesis of fumarate from renewable feedstocks like pyruvate (B1213749) and CO2. rsc.org These methods offer high selectivity and operate under mild conditions, aligning with the principles of green chemistry.

Organometallic catalysts are also being investigated. For example, a single-site molybdenum catalyst has shown excellent performance in the synthesis of dibutyl fumarate through a didehydroxylation reaction, achieving high selectivity under mild conditions. researchgate.net Such catalysts could potentially be adapted for the synthesis of bis(2-ethylhexyl) fumarate. The development of innovative flow synthesis processes using heterogeneous catalysis has also been demonstrated for dimethyl fumarate, highlighting a scalable and sustainable manufacturing approach. cambrex.com

Table 2: Comparison of Catalytic Systems for Fumarate Ester Synthesis

Catalyst TypeAdvantagesChallengesPotential for Bis(2-ethylhexyl) Fumarate Synthesis
Traditional Acid Catalysts (e.g., H₂SO₄) Low cost, readily available.Corrosion, difficult to separate, potential for side reactions and byproduct formation.Established but with environmental and purification drawbacks. google.com
Heterogeneous Catalysts Easy separation and recycling, potential for continuous flow processes.May have lower activity than homogeneous catalysts, potential for deactivation.High potential for developing greener and more efficient manufacturing processes. cambrex.com
Biocatalysts (Enzymes) High selectivity, mild reaction conditions, environmentally friendly.Enzyme stability and cost can be prohibitive for large-scale production.Promising for sustainable synthesis from renewable sources, though direct application to bis(2-ethylhexyl) fumarate needs more research. rsc.org
Organometallic Catalysts (e.g., Molybdenum-based) High selectivity and activity under mild conditions.Catalyst cost and sensitivity to air and moisture.Offers a route to high-purity products under gentle conditions, but catalyst development is ongoing. researchgate.net

Polymerization Studies of Bis 2 Ethylhexyl Fumarate

Radical Polymerization Mechanisms and Kinetics

The study of the radical polymerization of bis(2-ethylhexyl) fumarate (B1241708) (BEHF) provides a comprehensive understanding of how its molecular structure, particularly the bulky 2-ethylhexyl ester groups, governs its reactivity.

Homopolymerization Characteristics

The radical homopolymerization of dialkyl fumarates, including bis(2-ethylhexyl) fumarate, is notably challenging due to the significant steric hindrance posed by the two ester groups attached to the double bond. This steric congestion results in unusually slow propagation and termination steps in the polymerization process.

Copolymerization Investigations

Bis(2-ethylhexyl) fumarate demonstrates a greater propensity for copolymerization with other vinyl monomers than for homopolymerization. This is a common characteristic of 1,2-disubstituted ethylenes, which often react readily with electron-donating monomers. Vinyl acetate (B1210297) is a frequently studied comonomer for dialkyl fumarates. The incorporation of BEHF into copolymers can significantly modify the properties of the resulting material, such as increasing the glass transition temperature and improving thermal stability.

The copolymerization of dialkyl fumarates with vinyl acetate is a classic example of a system where one monomer (the fumarate) has a strong tendency to alternate with the other monomer, rather than adding to itself. This behavior is quantified by the monomer reactivity ratios.

The monomer reactivity ratios, r₁ and r₂, are critical parameters in copolymerization that describe the relative reactivity of a growing polymer radical ending in one monomer unit towards adding the same monomer (r₁) versus the other monomer (r₂). The determination of these ratios is essential for predicting copolymer composition and understanding the polymerization mechanism. Several methods have been developed for this purpose. While specific experimental data for bis(2-ethylhexyl) fumarate is not detailed in readily available literature, the following sections describe the standard methodologies used for such determinations.

The Fineman-Ross method is a linear graphical method used to determine monomer reactivity ratios. rsc.orgekb.eg It is based on the following rearranged form of the copolymer composition equation:

G = H * r₁ - r₂

where:

f₁ and f₂ are the mole fractions of monomers 1 and 2 in the feed.

F₁ and F₂ are the mole fractions of monomers 1 and 2 in the copolymer at low conversion.

G = (F₁/F₂) * [(f₂/f₁) - 1]

H = (F₁/F₂)² * (f₂/f₁)

A plot of G versus H yields a straight line with a slope of r₁ and an intercept of -r₂. This method, while straightforward, can give undue weight to certain data points.

Illustrative Data Table for the Fineman-Ross Method This table presents hypothetical data to demonstrate the application of the Fineman-Ross method.

Feed Composition (f₁)Copolymer Composition (F₁)f₁/f₂F₁/F₂GH
0.10.150.1110.176-7.2050.345
0.30.350.4290.538-0.8001.154
0.50.501.0001.0000.0001.000
0.70.602.3331.5000.8890.964
0.90.759.0003.0002.6670.333

The Kelen-Tudos method is a refinement of the Fineman-Ross method that aims to provide a more even distribution of data points and reduce bias. rsc.orgekb.egresearchgate.net It introduces a constant, α, which is a function of the minimum and maximum H values from the Fineman-Ross data. The equation is:

η = (r₁ + r₂/α) * ξ - r₂/α

where:

η = G / (α + H)

ξ = H / (α + H)

α = √(H_min * H_max)

A plot of η versus ξ gives a straight line. The intercept at ξ = 0 is -r₂/α, and the intercept at ξ = 1 is r₁. This method is generally considered more reliable than the Fineman-Ross method.

Illustrative Data Table for the Kelen-Tudos Method This table presents hypothetical data to demonstrate the application of the Kelen-Tudos method, assuming α = 0.587 based on the H values from the previous table.

GHηξ
-7.2050.345-7.7310.370
-0.8001.154-0.4600.663
0.0001.0000.0000.630
0.8890.9640.5730.622
2.6670.3332.9000.362

The Tidwell-Mortimer method is a non-linear least-squares approach that is considered one of the most accurate methods for determining reactivity ratios. researchgate.nettue.nlresearchgate.net It involves fitting the copolymer composition data directly to the integrated form of the copolymer equation. This method requires initial estimates of r₁ and r₂ and uses an iterative computational process to find the values that minimize the sum of the squares of the differences between the experimentally observed and the calculated copolymer compositions.

The objective is to minimize the function:

Σ(F₁_exp - F₁_calc)²

where F₁_exp is the experimentally determined mole fraction of monomer 1 in the copolymer, and F₁_calc is the value calculated from the copolymer equation for a given set of r₁ and r₂. Due to its computational nature, it avoids the potential pitfalls of linearization methods and is generally the preferred method when high accuracy is required.

Illustrative Data for Tidwell-Mortimer Analysis This table shows the kind of data that would be used in a Tidwell-Mortimer analysis, where experimental copolymer compositions are compared against calculated values based on estimated reactivity ratios.

Feed Composition (f₁)Experimental Copolymer Comp. (F₁_exp)Calculated Copolymer Comp. (F₁_calc) for a given r₁, r₂Difference (F₁_exp - F₁_calc)
0.10.1500.1480.002
0.30.3500.355-0.005
0.50.5000.502-0.002
0.70.6000.5980.002
0.90.7500.751-0.001
Analysis of Monomer Sequence Distribution (Dyad and Triad)

There is no available scientific literature that specifically details the analysis of monomer sequence distribution (dyad and triad) for copolymers of bis(2-ethoxyethyl) fumarate. Methodologies for determining monomer sequence, such as Nuclear Magnetic Resonance (NMR) spectroscopy, have been applied to other copolymers. However, specific studies detailing the dyad and triad sequences in copolymers containing bis(2-ethoxyethyl) fumarate have not been found.

Alternating Copolymerization Dynamics

Dialkyl fumarates, as electron-acceptor monomers, generally exhibit a tendency to undergo alternating copolymerization with electron-donating monomers. This is a well-established principle in polymer chemistry. However, specific studies investigating the alternating copolymerization dynamics of bis(2-ethoxyethyl) fumarate with various comonomers are not present in the available literature. Consequently, data regarding its reactivity ratios, crossover propagation parameters, and the influence of the 2-ethoxyethyl substituent on the alternating tendency are not available.

Initiator Systems and Their Mechanistic Roles

The radical polymerization of dialkyl fumarates is typically initiated by thermal or photochemical decomposition of initiators like azo compounds or peroxides. While the general mechanisms of these initiators are well understood, specific research detailing the efficacy and mechanistic roles of different initiator systems for the polymerization of bis(2-ethoxyethyl) fumarate is not documented. There are no published studies that compare the efficiency of various initiators or investigate the specific kinetics of initiation for this monomer.

Controlled/Living Radical Polymerization Techniques

Controlled/living radical polymerization (CLRP) techniques are crucial for synthesizing polymers with well-defined architectures.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CLRP method. While RAFT has been successfully applied to other dialkyl fumarates to control their polymerization, there are no specific reports on the RAFT polymerization of bis(2-ethoxyethyl) fumarate. Information regarding suitable RAFT agents, kinetic studies, and the synthesis of block copolymers using this monomer via RAFT is not available in the scientific literature.

Other controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP), have been explored for various monomers. However, the application of these or any other controlled polymerization methods specifically to bis(2-ethoxyethyl) fumarate has not been reported.

Polymer Microstructure and Macroscopic Architecture Investigations

Investigations into the microstructure (e.g., tacticity) and macroscopic architecture (e.g., star, graft, or hyperbranched polymers) are essential for understanding structure-property relationships. For poly(bis(2-ethoxyethyl) fumarate), there is a lack of published research in these areas. No studies were found that characterize the stereochemistry of the polymer backbone or describe the synthesis of complex polymer architectures derived from this specific monomer.

In-depth Analysis of Bis(2-ethoxyethyl) fumarate Polymerization Halted by Lack of Scientific Data

A thorough investigation into the scientific literature reveals a significant gap in the study of the chemical compound bis(2-ethoxyethyl) fumarate, specifically concerning its polymerization characteristics. Despite extensive searches for scholarly articles and research data, no specific studies detailing the polymerization of bis(2-ethoxyethyl) fumarate, the formation of its cross-linked networks, or the molecular chain heterogeneities of the resulting polymer could be identified.

The intended focus of this article was to provide a detailed scientific overview of the polymerization behavior of bis(2-ethoxyethyl) fumarate, structured around its chemical properties and polymerization studies. The planned sections were to include an examination of the formation of cross-linked networks and an analysis of molecular chain heterogeneities, complete with data tables to support the research findings.

However, the absence of published research on this specific compound makes it impossible to generate an accurate and informative article that adheres to the requested scientific rigor and detailed outline. General information on the polymerization of related compounds, such as other dialkyl fumarates, exists and indicates that these monomers can undergo free-radical polymerization to form polymers. This body of research on analogous compounds suggests that the polymerization of bis(2-ethoxyethyl) fumarate would likely face challenges due to steric hindrance from the bulky ester groups, a common characteristic in the polymerization of 1,2-disubstituted ethylenes.

The formation of cross-linked networks in polymers derived from fumarates typically requires the incorporation of a cross-linking agent or the presence of additional reactive sites. An analysis of molecular chain heterogeneities would involve techniques such as chromatography and spectroscopy to understand the distribution of molecular weights and the structural variations within the polymer chains.

Without dedicated studies on bis(2-ethoxyethyl) fumarate, any discussion on these specific topics would be purely speculative and would not meet the standards of a scientific article based on empirical evidence. The creation of data tables, a key requirement for this article, is unachievable without experimental results from polymerization reactions of this compound.

Therefore, due to the lack of available scientific literature and research data specifically on bis(2-ethoxyethyl) fumarate, the generation of the requested in-depth article is not possible at this time. Further empirical research is required to elucidate the polymerization behavior of this compound.

Chemical Reactivity and Functional Derivatization of Bis 2 Ethylhexyl Fumarate

Reactivity of the Carbon-Carbon Double Bond

The carbon-carbon double bond in bis(2-ethoxyethyl) fumarate (B1241708) is electron-deficient due to the electron-withdrawing effect of the two adjacent carboxyl groups. This electronic characteristic makes it an excellent electrophile, susceptible to attack by nucleophiles in addition reactions, and a potent dienophile in cycloaddition reactions.

The primary addition reaction for α,β-unsaturated esters like bis(2-ethoxyethyl) fumarate is the conjugate or Michael addition. wikipedia.orgyoutube.commasterorganicchemistry.com This reaction involves the 1,4-addition of a nucleophile (a Michael donor) to the β-carbon of the molecule.

Michael Addition: In this reaction, a wide variety of nucleophiles can be added across the double bond. The general mechanism involves the attack of the nucleophile on the β-carbon, which leads to the formation of an enolate intermediate. This intermediate is then protonated to yield the final addition product. masterorganicchemistry.com

Common Michael donors include:

Carbon Nucleophiles: Enolates derived from ketones, malonates, and β-ketoesters are classic Michael donors. nih.gov For example, the reaction with a malonate ester in the presence of a base would yield a substituted succinate (B1194679) derivative.

Nitrogen Nucleophiles (Aza-Michael Addition): Primary and secondary amines can add to the double bond to form β-amino acid derivatives.

Sulfur Nucleophiles (Thia-Michael Addition): Thiols readily add to fumarates, a reaction of significance in biological contexts where it can react with cysteine residues in proteins.

The general scheme for the Michael addition is as follows:

Michael Donor + Bis(2-ethoxyethyl) Fumarate → Michael Adduct

Halogenation: Like other alkenes, the double bond of bis(2-ethoxyethyl) fumarate can undergo halogenation by reacting with elemental halogens such as bromine (Br₂) or chlorine (Cl₂). This reaction proceeds via a cyclic halonium ion intermediate, followed by backside attack by the halide ion, resulting in the anti-addition of the halogen atoms across the double bond to form a dihaloalkane derivative. The use of N-halosuccinimides (NBS or NCS) in the presence of nucleophiles like amines can also lead to the formation of functionalized fumarate derivatives. researcher.life

Cycloaddition reactions are powerful tools for ring formation, and the electron-poor double bond of bis(2-ethoxyethyl) fumarate makes it an excellent participant, particularly as a dienophile in Diels-Alder reactions. wikipedia.org

[4+2] Cycloaddition (Diels-Alder Reaction): This reaction involves the concerted interaction between a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system) to form a six-membered ring. wikipedia.orgyoutube.com Bis(2-ethoxyethyl) fumarate serves as the dienophile. The reaction is typically thermally allowed and stereospecific, meaning the stereochemistry of the reactants is preserved in the product. oup.com For example, reaction with a simple diene like 1,3-butadiene (B125203) would yield a cyclohexene-dicarboxylate derivative. The use of Lewis acid catalysts can promote the reaction, allowing it to proceed under milder conditions. oup.com

[2+2] Cycloaddition: The thermal [2+2] cycloaddition between two simple alkenes is generally forbidden by orbital symmetry rules. However, these reactions can often be induced photochemically. researchgate.net The reaction of bis(2-ethoxyethyl) fumarate with another alkene under UV irradiation could potentially yield a cyclobutane (B1203170) derivative. Alternatively, thermal [2+2] cycloadditions are possible with specific partners like allenes, which can proceed through a stepwise biradical intermediate. researchgate.net

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): In this type of reaction, a 1,3-dipole reacts with an alkene (referred to as a dipolarophile) to form a five-membered heterocyclic ring. Bis(2-ethoxyethyl) fumarate can act as the dipolarophile. Examples of 1,3-dipoles include azides, nitrile oxides, and diazoalkanes. For instance, the reaction with an azide (B81097) would yield a triazoline ring, while reaction with a diazoalkane derivative can form a pyrazoline. mdpi.com

Reaction TypeReactant PartnerResulting StructureGeneral Conditions
[4+2] Diels-AlderConjugated Diene (e.g., 1,3-Butadiene)Substituted Cyclohexene (B86901)Thermal or Lewis Acid Catalysis
[2+2] CycloadditionAlkene or AlleneSubstituted CyclobutanePhotochemical or High Temperature
[3+2] Dipolar Cycloaddition1,3-Dipole (e.g., Azide, Diazoalkane)Substituted 5-Membered HeterocycleVaries with dipole

Ester Group Transformations

The two ethoxyethyl ester groups in the molecule are susceptible to various transformations common to carboxylic acid esters, including hydrolysis, transesterification, and nucleophilic substitution at the carbonyl carbon.

Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. A tetrahedral intermediate is formed, and after proton transfers, the 2-ethoxyethanol (B86334) leaving group is eliminated, and the carboxylic acid (fumaric acid) is regenerated upon deprotonation. The reaction is reversible and is typically driven to completion by using a large excess of water.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic carbonyl carbon. This addition forms a tetrahedral intermediate, from which the alkoxide (2-ethoxyethoxide) is expelled. An acid-base reaction between the newly formed fumaric acid and the alkoxide ion drives the reaction to completion, forming the carboxylate salt. A final acidification step is required to obtain the neutral fumaric acid. This process is irreversible because the final carboxylate is resonance-stabilized and does not react with the alcohol. Fumaric acid esters are known to be hydrolyzed by esterases in biological systems. nih.govwalshmedicalmedia.com

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is typically catalyzed by an acid or a base. For bis(2-ethoxyethyl) fumarate, reacting it with a different alcohol (R'-OH) would result in the formation of a new fumarate diester and the release of 2-ethoxyethanol.

The reaction can be driven to completion by using a large excess of the new alcohol or by removing the 2-ethoxyethanol by-product as it forms. Common catalysts for this process include mineral acids (H₂SO₄), metal alkoxides, and organometallic compounds. mdpi.com Catalysts like zinc acetate (B1210297) and titanium isopropoxide have been shown to be effective for the transesterification of other esters and would be applicable here. researchgate.net

Catalyst TypeExamplesGeneral Conditions
Acid CatalystsH₂SO₄, HClExcess of new alcohol, heat
Base CatalystsSodium Methoxide, KOHAnhydrous conditions
Organometallic CatalystsTitanium Isopropoxide, Zinc AcetateHigh temperature, often under inert atmosphere
Enzymatic CatalystsLipasesMild conditions, solvent or solvent-free

The carbonyl carbon of the ester group is electrophilic and can be attacked by strong nucleophiles other than water or alcohols, leading to the substitution of the 2-ethoxyethoxide group.

Reaction with Grignard Reagents: Grignard reagents (R-MgX) are potent carbon nucleophiles that react readily with esters. wikipedia.orgopenstax.org The reaction proceeds in two stages. First, one equivalent of the Grignard reagent adds to the carbonyl carbon to form a ketone intermediate after the elimination of magnesium alkoxide halide. This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent. masterorganicchemistry.comlibretexts.org After an acidic workup, the final product is a tertiary alcohol where two of the alkyl groups are derived from the Grignard reagent. adichemistry.com

Amidation: Reaction of bis(2-ethoxyethyl) fumarate with ammonia (B1221849) or primary/secondary amines can lead to the formation of fumaramide (B1208544) derivatives. This reaction, known as ammonolysis or aminolysis, involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of 2-ethoxyethanol. The reaction often requires heat or catalysis to proceed at a reasonable rate.

Oxidative and Reductive Pathways

The electron-deficient nature of the carbon-carbon double bond in dialkyl fumarates influences their behavior in both oxidative and reductive reactions.

Oxidative Pathways:

The double bond in fumarate esters is susceptible to oxidation, although it is less reactive than electron-rich alkenes. Common oxidative pathways for alkenes include epoxidation and ozonolysis, and it is expected that Bis(2-ethoxyethyl) fumarate would undergo these reactions under appropriate conditions.

Epoxidation: The reaction of the fumarate double bond with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to yield the corresponding epoxide, bis(2-ethoxyethyl) 2,3-epoxysuccinate. This reaction involves the transfer of an oxygen atom from the peroxy acid to the double bond. The resulting epoxide is a versatile intermediate for the synthesis of various other derivatives.

Ozonolysis: Cleavage of the carbon-carbon double bond can be achieved through ozonolysis. wikipedia.org Treatment of a dialkyl fumarate with ozone, followed by a work-up with a reducing agent (like dimethyl sulfide (B99878) or zinc), would be expected to yield two molecules of an glyoxylate (B1226380) ester. In the case of Bis(2-ethoxyethyl) fumarate, this would result in the formation of 2-ethoxyethyl glyoxylate. Oxidative work-up conditions would lead to the corresponding carboxylic acid. masterorganicchemistry.com

Reductive Pathways:

The primary reductive pathway for dialkyl fumarates involves the saturation of the carbon-carbon double bond to yield the corresponding succinate derivative.

Catalytic Hydrogenation: This is a common method for the reduction of alkenes. In the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), and a source of hydrogen gas, the double bond of a dialkyl fumarate is readily reduced to a single bond. This process would convert Bis(2-ethoxyethyl) fumarate to Bis(2-ethoxyethyl) succinate.

Diimide Reduction: An alternative, metal-free method for the reduction of carbon-carbon double bonds is the use of diimide (N₂H₂), which can be generated in situ from hydrazine (B178648) hydrate. rug.nlresearchgate.net This method is often chemoselective for non-polar double bonds and can be advantageous when other reducible functional groups are present in the molecule. rug.nl

The following table summarizes the expected products from the key oxidative and reductive pathways for a generic dialkyl fumarate.

Reaction Type Reagent(s) Expected Product
EpoxidationPeroxy acid (e.g., m-CPBA)Dialkyl 2,3-epoxysuccinate
Ozonolysis (Reductive Workup)1. O₃ 2. Me₂S or Zn/H₂OAlkyl glyoxylate
Ozonolysis (Oxidative Workup)1. O₃ 2. H₂O₂Alkyl glyoxylate (further oxidation to carboxylic acid)
Catalytic HydrogenationH₂, Pd/C or PtO₂Dialkyl succinate
Diimide ReductionN₂H₄, O₂ (air)Dialkyl succinate

Spectroscopic and Advanced Analytical Characterization Techniques

Infrared (IR) Spectroscopy

Raman Spectroscopy

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint for identification and structural analysis. For Bis(2-ethoxyethyl) fumarate (B1241708), Raman spectroscopy would be particularly useful for characterizing the key functional groups within its structure. The analysis would focus on identifying the vibrational frequencies associated with the carbon-carbon double bond (C=C) of the fumarate backbone, the carbonyl groups (C=O) of the ester linkages, and the various C-C and C-O bonds within the ethoxyethyl side chains.

The Raman spectrum of Bis(2-ethoxyethyl) fumarate is expected to show strong, characteristic peaks. The C=C stretching vibration, indicative of the fumarate's trans-alkene structure, would appear in the region of 1640-1660 cm⁻¹. researchgate.netresearchgate.net Another prominent feature would be the symmetric stretching of the C=O bonds in the ester groups, typically found around 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would produce signals in the fingerprint region, between 1100 and 1300 cm⁻¹. researchgate.netresearchgate.net

Recent studies on the parent molecule, fumarate, have identified key Raman peaks that serve as a reference. researchgate.netresearchgate.netnih.govnih.govbiorxiv.org For instance, aqueous solutions of fumarate show dominant peaks at approximately 1277 cm⁻¹, 1401 cm⁻¹, and 1652 cm⁻¹. researchgate.net These peaks are fundamental to the fumarate structure and would be expected, with some shifts due to the esterification, in the spectrum of Bis(2-ethoxyethyl) fumarate.

Below is a table of expected characteristic Raman peaks for Bis(2-ethoxyethyl) fumarate, based on data from similar fumarate compounds. researchgate.netresearchgate.netchemicalbook.com

Vibrational ModeExpected Wavenumber (cm⁻¹)
C=C Stretch (trans)~1652
C=O Stretch (Ester)~1730
CH₂ Scissoring~1450
=C-H Bend~1401
C-O-C Symmetric Stretch (Ether)~1120
C-O Stretch (Ester)~1280

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for determining the molecular weight and elucidating the structure of compounds like Bis(2-ethoxyethyl) fumarate.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular weight of Bis(2-ethoxyethyl) fumarate with high accuracy. This precision allows for the determination of the elemental formula of the molecule, distinguishing it from other compounds with the same nominal mass. For Bis(2-ethoxyethyl) fumarate (C₁₂H₂₀O₆), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared against the measured value to confirm its elemental composition. This technique is crucial for confirming the identity of a synthesized compound or identifying it in a complex mixture.

Tandem Mass Spectrometry (MSn)

Tandem Mass Spectrometry (MS/MS or MSⁿ) is a technique where ions are subjected to multiple rounds of mass analysis, typically with a fragmentation step in between. wikipedia.org For Bis(2-ethoxyethyl) fumarate, an MS/MS experiment would involve selecting the molecular ion ([M]⁺ or a protonated molecule [M+H]⁺), fragmenting it (e.g., through collision-induced dissociation), and then analyzing the resulting fragment ions. wikipedia.orgwikipedia.org

This process provides detailed structural information. The fragmentation of esters often involves characteristic losses. wikipedia.orglibretexts.org For Bis(2-ethoxyethyl) fumarate, expected fragmentation pathways would include:

α-cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the loss of the -OCH₂CH₂OCH₂CH₃ side chain. wikipedia.org

McLafferty Rearrangement: A potential rearrangement if the side chain geometry allows, though less common for this specific structure. wikipedia.org

Cleavage at the ether linkage within the side chain.

Analysis of the resulting fragment ions allows for the reconstruction of the molecule's structure, confirming the connectivity of the fumarate core and the ethoxyethyl ester groups. For example, a common fragmentation pattern in dialkyl fumarates involves the loss of an alkoxy group (-OR) and subsequent fragmentation of the remaining structure. libretexts.orgresearchgate.netchemguide.co.uknih.gov Based on the mass spectrum of a similar compound, dimethyl fumarate, characteristic fragments would be expected from the loss of the ethoxyethyl group and subsequent rearrangements. massbank.jp

A hypothetical fragmentation table for Bis(2-ethoxyethyl) fumarate is presented below.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral Loss
261.13 [M+H]⁺173.04C₄H₁₀O₂ (Ethoxyethanol)
261.13 [M+H]⁺117.02C₆H₁₂O₄ (Ethoxyethyl acrylate moiety)
261.13 [M+H]⁺89.02C₈H₁₄O₅ (Remaining structure after loss)

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. irbnet.denih.gov This technique is ideal for analyzing Bis(2-ethoxyethyl) fumarate, particularly in complex matrices, as it allows for the separation of the compound from impurities or other components before detection. irbnet.denih.gov

In a typical LC-MS analysis, a reversed-phase HPLC column would be used to separate the components of a sample. Bis(2-ethoxyethyl) fumarate, being a moderately polar ester, would be eluted with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. researchgate.net After elution from the column, the compound would be ionized using a suitable technique such as Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) before entering the mass spectrometer for detection. irbnet.de LC-MS is widely used for the analysis of plasticizers and other ester compounds in various samples. irbnet.denih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. spectroscopyonline.com While Bis(2-ethoxyethyl) fumarate itself may not have strong absorption in the visible region, the conjugated system of the fumarate core (O=C-C=C-C=O) exhibits absorbance in the UV range. This property can be exploited to monitor reactions involving the C=C double bond.

A key application is the monitoring of polymerization reactions. wiley.commat-cs.com When Bis(2-ethoxyethyl) fumarate acts as a monomer, the polymerization process consumes the C=C double bonds. This leads to a decrease in the absorbance at the wavelength corresponding to the π-π* transition of the conjugated system. By tracking the decrease in this absorbance over time, the rate of polymerization can be determined. spectroscopyonline.comwiley.commit.edu This provides valuable kinetic data for understanding and optimizing the polymerization process. spectroscopyonline.comresearchgate.net

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

When Bis(2-ethoxyethyl) fumarate is polymerized, the resulting poly(bis(2-ethoxyethyl) fumarate) will consist of a mixture of polymer chains of varying lengths. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for characterizing this distribution of molecular weights. ucsb.edupolymerchar.com

In GPC, the polymer solution is passed through a column packed with porous gel. ucsb.edu Larger polymer chains cannot enter the pores as easily and therefore travel a shorter path, eluting from the column first. Smaller chains explore more of the pore volume, take a longer path, and elute later. ucsb.edu By calibrating the column with polymer standards of known molecular weight, the elution time can be correlated to the molecular weight of the polymer chains. mdpi.com

The GPC analysis provides several key parameters for the polymer:

Number-average molecular weight (Mₙ): The total weight of all polymer chains divided by the total number of chains.

Weight-average molecular weight (Mₒ): An average that gives more weight to heavier chains.

Polydispersity Index (PDI): The ratio of Mₒ to Mₙ (PDI = Mₒ/Mₙ). It is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates that all polymer chains are of the same length.

This information is critical for understanding how the polymerization conditions affect the final properties of the polymer material. GPC is a routine method for the quality control of polymers. polymerchar.comresearchgate.netresearchgate.net

ParameterDescription
Number-Average Molecular Weight (Mₙ)Statistical average molecular weight of all the polymer chains in the sample.
Weight-Average Molecular Weight (Mₒ)An average that accounts for the contribution of larger chains.
Polydispersity Index (PDI)A measure of the uniformity of chain lengths in the polymer sample (Mₒ/Mₙ).

Dynamic Light Scattering (DLS) for Polymer Particle Analysis

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS) or Quasi-Elastic Light Scattering (QELS), is a non-invasive technique widely used for determining the size distribution of submicron particles in a suspension or solution. horiba.com The technique is based on the principle of Brownian motion, the random movement of particles suspended in a fluid. When a laser beam passes through a colloidal suspension, the particles scatter the light. As the particles are in constant, random motion, the intensity of the scattered light fluctuates over time. DLS measures these fluctuations to determine the diffusion coefficients of the particles, which are then used to calculate their hydrodynamic radius using the Stokes-Einstein equation. usp.orgmdpi.com

In the context of polymers derived from Bis(2-ethoxyethyl) fumarate, DLS is an invaluable tool for characterizing the size and size distribution of polymer nanoparticles, such as those formed in emulsion or dispersion polymerization. The hydrodynamic size obtained from DLS provides information about the central particle core and any swollen polymer layers or adsorbed molecules on the surface. This is particularly relevant for polymers with flexible side chains like the 2-ethoxyethyl groups, which can influence the particle's conformation and interaction with the solvent. wisc.edu

The primary outputs of a DLS measurement are the z-average diameter, which is an intensity-weighted mean hydrodynamic size, and the Polydispersity Index (PDI), a dimensionless measure of the broadness of the size distribution. usp.org For a polymer system to be considered monodisperse, a PDI value below 0.1 is generally expected. usp.org

Table 1: Hypothetical DLS Data for Poly(Bis(2-ethoxyethyl) fumarate) Nanoparticles

Sample IDZ-Average Diameter (nm)Polydispersity Index (PDI)Comments
PBEF-1125.30.045Monodisperse sample with a narrow size distribution.
PBEF-2180.70.210Polydisperse sample, indicating a broader range of particle sizes or the presence of aggregates.
PBEF-398.20.088Monodisperse sample with a smaller average particle size, potentially synthesized with a higher surfactant concentration.

This table is illustrative and represents typical data that could be obtained from DLS analysis of polymer nanoparticles.

The interpretation of DLS data for poly(Bis(2-ethoxyethyl) fumarate) would involve assessing the influence of polymerization parameters—such as monomer concentration, initiator type, and surfactant concentration—on the resulting particle size and distribution. For instance, an increase in surfactant concentration would generally be expected to lead to the formation of a larger number of smaller micelles, resulting in smaller polymer particles. DLS can also be employed to study the colloidal stability of the polymer dispersions over time or under different conditions (e.g., pH, temperature, and ionic strength), as any aggregation of particles will be readily detected as an increase in the hydrodynamic diameter and PDI. nih.gov

Electron Spin Resonance (ESR) Spectroscopy for Radical Polymerization Studies

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the direct detection and characterization of species with unpaired electrons, such as free radicals. nih.gov This makes it an exceptionally powerful tool for studying the mechanisms of radical polymerization. researchgate.net In the polymerization of Bis(2-ethoxyethyl) fumarate, ESR can provide invaluable insights into the structure and concentration of the propagating radicals.

The polymerization of fumarates is known to be influenced by the steric hindrance of the bulky ester groups, which can affect the rate of propagation. The propagating radical of a dialkyl fumarate is a long-lived species, which in some cases can be observed by conventional ESR at a steady-state concentration. researchgate.net For Bis(2-ethoxyethyl) fumarate, the propagating radical would be centered on a carbon atom of the polymer backbone.

However, the concentration of propagating radicals is often too low for direct detection. In such cases, the spin trapping technique is employed. nih.govmdpi.com This method involves the addition of a "spin trap," a diamagnetic compound that reacts with the transient radicals to form a much more stable nitroxide radical, known as a spin adduct. nih.gov The resulting ESR spectrum of the spin adduct is characteristic of the original radical that was trapped, allowing for its identification. Common spin traps include nitrones and nitroso compounds, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO). nih.gov

The analysis of the ESR spectrum of the spin adduct provides information through its hyperfine splitting constants (hfsc), which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N and ¹H). The magnitude of the hfsc is indicative of the structure of the trapped radical.

Table 2: Representative ESR Hyperfine Splitting Constants for a Trapped Carbon-Centered Radical Adduct with DMPO

Spin TrapTrapped RadicalSolventaN (G)aH (G)g-factor
DMPOR-CH₂-ĊH-PolymerToluene (B28343)14.521.82.0058

This table presents typical ESR parameters for a carbon-centered polymer radical trapped with DMPO and is provided for illustrative purposes. Actual values would need to be determined experimentally.

By using ESR in conjunction with spin trapping, it would be possible to identify the primary radicals generated from the initiator and the propagating radicals of poly(Bis(2-ethoxyethyl) fumarate). Furthermore, kinetic studies can be performed by monitoring the concentration of the spin adducts over time, providing information on the rates of initiation and propagation. This detailed mechanistic information is crucial for optimizing the polymerization process and controlling the final properties of the polymer. mdpi.com

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. aps.org For a molecule like Bis(2-ethoxyethyl) fumarate (B1241708), DFT calculations could elucidate the distribution of electrons and predict its reactivity.

Methods such as B3LYP with a 6-311++G(d,p) basis set are commonly used for geometry optimization and frequency calculations. icm.edu.plscispace.com Such studies would yield insights into bond lengths, bond angles, and dihedral angles. From the electronic properties, key reactivity descriptors can be calculated. These global chemical reactivity descriptors, including chemical hardness, electronic chemical potential, and electrophilicity, help in predicting the relative stability and reactivity of the molecule. researchgate.net

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. frontiersin.org These calculations would pinpoint the most probable sites for electrophilic and nucleophilic attacks. researchgate.netcore.ac.uk

Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations

QM/MM simulations are a hybrid approach used to study large chemical systems, such as a molecule interacting with a solvent or a biological macromolecule. nih.govnih.gov In these simulations, the chemically active part of the system (e.g., the fumarate core of Bis(2-ethoxyethyl) fumarate during a reaction) is treated with a high-accuracy quantum mechanics (QM) method, while the surrounding environment (e.g., solvent molecules) is treated with a more computationally efficient molecular mechanics (MM) force field. mdpi.com

This method is particularly useful for studying enzymatic reactions or the behavior of a molecule in a complex medium. nih.gov While no QM/MM studies have been published for Bis(2-ethoxyethyl) fumarate, this technique could be applied to understand its interactions in biological systems or its behavior as a plasticizer within a polymer matrix, providing insights that are inaccessible to purely QM or MM methods. rsc.org

Modeling of Reaction Transition States and Energy Profiles

Understanding the mechanism of a chemical reaction requires identifying the transition states and calculating the activation energies. Computational methods, particularly DFT, are used to model the potential energy surface of a reaction involving Bis(2-ethoxyethyl) fumarate.

By locating the transition state structures—the highest energy point along the reaction coordinate—researchers can calculate the activation energy barrier. This provides quantitative information about the reaction rate. The entire reaction pathway, from reactants to products through the transition state, can be mapped out to create a reaction energy profile. This profile illustrates the energy changes throughout the reaction, helping to determine the reaction mechanism and identify any intermediate species.

Computational Prediction of Spectroscopic Properties

Computational chemistry can predict various spectroscopic properties of a molecule, which is invaluable for interpreting experimental data. For Bis(2-ethoxyethyl) fumarate, DFT calculations can be used to predict its vibrational spectra (Infrared and Raman). icm.edu.pl

By calculating the vibrational frequencies and intensities, a theoretical spectrum can be generated. scispace.com Comparing this predicted spectrum with an experimental one can confirm the molecular structure and aid in the assignment of spectral bands to specific molecular vibrations. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic excitation energies and UV-Visible spectra. researchgate.net Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated to help interpret experimental NMR data.

Development of Structure-Property Relationship Models

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. researchgate.net To develop a QSPR model for a series of fumarate esters, including Bis(2-ethoxyethyl) fumarate, a set of molecular descriptors would first be calculated for each compound.

These descriptors quantify various aspects of the molecular structure, such as topology, geometry, and electronic properties. nih.gov Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical equation is developed that links these descriptors to a specific property (e.g., boiling point, solubility, or plasticizing efficiency). nih.govmdpi.com Such models are powerful for predicting the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. researchgate.net

Comparative and Structure Activity Relationship Studies

Comparative Analysis with Bis(2-ethylhexyl) Maleate (B1232345) (Geometric Isomer)

Bis(2-ethoxyethyl) fumarate (B1241708) and Bis(2-ethylhexyl) maleate are diesters that share a four-carbon dicarboxylic acid backbone but differ in two key aspects: their geometric configuration and the structure of their ester side chains. Bis(2-ethoxyethyl) fumarate is a derivative of fumaric acid, the trans isomer of butenedioic acid, while Bis(2-ethylhexyl) maleate is derived from maleic acid, the cis isomer. wikipedia.orgmdpi.comwikipedia.org This fundamental difference in geometry significantly influences their physical properties and chemical reactivity.

The trans configuration of the fumarate molecule results in a more linear and stable structure with reduced steric hindrance between the carboxylic groups compared to the cis configuration of maleates. creative-proteomics.com This stability translates to fumaric acid having a much higher melting point (287 °C) than maleic acid (139 °C). creative-proteomics.com Consequently, fumarates are generally less polar and have lower water solubility than their maleate counterparts. mdpi.com While Bis(2-ethoxyethyl) fumarate features polar ether linkages in its side chains, the fundamental nonpolar nature of the fumarate backbone remains a key characteristic. mdpi.com

In contrast, the cis geometry of Bis(2-ethylhexyl) maleate forces its ester groups onto the same side of the double bond, leading to a more compact, less stable structure. mdpi.comwikipedia.org This configuration can influence how the molecule packs in a solid state and interacts with solvents and other reactants.

The different ester groups—2-ethoxyethyl versus 2-ethylhexyl—also contribute to variations in properties. The 2-ethoxyethyl group introduces ether functionality, potentially increasing polarity and modifying solubility in different media compared to the purely aliphatic and bulkier 2-ethylhexyl group. The longer alkyl chain of the 2-ethylhexyl group typically enhances lipophilicity.

Table 1: Comparative Properties of Fumarate and Maleate Isomers

PropertyBis(2-ethoxyethyl) Fumarate (Predicted)Bis(2-ethylhexyl) Maleate (Known)Rationale for Difference
Geometric IsomerTransCis wikipedia.orgDerived from fumaric acid (trans) vs. maleic acid (cis). wikipedia.org
Molecular StabilityHigherLowerTrans configuration minimizes steric hindrance, leading to a more stable molecule. creative-proteomics.com
PolarityLower backbone polarity, but polar ether groupsHigher overall polarity due to molecular asymmetryThe trans structure of fumaric acid is nonpolar, while the cis structure of maleic acid has a dipole moment. mdpi.com
Reactivity in PolymerizationGenerally higher homopolymerization tendencyLower tendency for homopolymerizationSteric hindrance in maleates makes them less reactive in homopolymerization but suitable for copolymerization. Fumarates, despite being sterically hindered 1,2-disubstituted ethylenes, can form high molecular weight polymers.

Investigation of Other Dialkyl Fumarates and Their Polymerization Behavior

The radical polymerization of dialkyl fumarates (DRFs) is a unique process significantly influenced by the structure of the ester substituents. Unlike typical vinyl monomers, DRFs are sterically hindered 1,2-disubstituted ethylenes. This steric hindrance results in exceptionally small propagation and termination rate constants during polymerization, leading to polymers with a less-flexible, substituted polymethylene structure. mdpi.com

Research has shown a clear relationship between the structure of the alkyl group (R) in a DRF and its polymerization reactivity. The bulkiness and rigidity of the ester group are critical factors. For instance, a study on the polymerization of various dialkyl fumarates identified the following order of reactivity: di-cyclohexyl fumarate (DCHF) > di-isopropyl fumarate (DIPF) > di-2-ethylhexyl fumarate (DEHF). unlp.edu.ar This suggests that rigid and bulky cyclic or branched substituents can enhance polymerization rates compared to more flexible, linear alkyl chains.

The ethoxyethyl group in Bis(2-ethoxyethyl) fumarate contains a flexible C-O-C ether linkage. This flexibility might differentiate its polymerization behavior from DRFs with rigid alkyl groups like isopropyl or cyclohexyl. The ether group could influence chain packing and the stereoregularity of the resulting polymer. The polymers produced from DRFs are known for their rigid, rod-like structures and high thermal stability. mdpi.comresearchgate.netresearchgate.net

Table 2: Polymerization Characteristics of Various Dialkyl Fumarates

Dialkyl Fumarate (DRF)Ester Group StructureObserved Polymerization Reactivity/PropertiesReference
Di-isopropyl fumarate (DIPF)Bulky, branchedForms high molecular weight polymers; reactivity is high. unlp.edu.ar
Di-cyclohexyl fumarate (DCHF)Bulky, cyclic, rigidExhibits very high reactivity in radical polymerization. unlp.edu.ar
Di-2-ethylhexyl fumarate (DEHF)Branched, flexibleLower reactivity compared to DIPF and DCHF. unlp.edu.ar
Diethyl fumarate (PDEF)Small, linearThe resulting polymer (PDEF) is brittle and shows strong β relaxation due to the rigid polymer chain. mdpi.com
Bis(2-ethoxyethyl) fumarateFlexible, contains ether linkageExpected to form a polymer with a rigid backbone but potentially modified side-chain flexibility and polarity due to the ethoxyethyl groups.N/A

Studies Involving Fumaric Acid and its Diverse Derivatives

Fumaric acid is a naturally occurring dicarboxylic acid that serves as a versatile precursor for a wide range of derivatives, including esters, amides, and copolymers. wikipedia.orgdrugbank.com It is an intermediate in the citric acid cycle, a key metabolic pathway for energy production in cells. wikipedia.orgwikipedia.org The chemical properties of fumaric acid are defined by its two carboxylic acid groups and its central carbon-carbon double bond. wikipedia.org

Esterification of fumaric acid with various alcohols yields fumaric acid esters (FAEs), a class of compounds with diverse applications. nih.govdermnetnz.org For example, dimethyl fumarate and monoethyl fumarate are used in the treatment of psoriasis and multiple sclerosis. ijdvl.comnih.govnih.gov These applications stem from the biological activity of the fumarate moiety, which can modulate immune responses and cellular processes. nih.gov

In materials science, fumaric acid and its esters are used as monomers for polymerization. The double bond allows them to participate in addition polymerization, while the carboxylic acid or ester groups enable them to be incorporated into polyesters and polyamides through condensation reactions. scispace.com Copolymers of fumaric acid have been developed for use as water treatment agents and detergent additives. google.com The synthesis of Bis(2-ethoxyethyl) fumarate is an example of how the properties of fumaric acid can be tailored. By converting the carboxylic acid groups to ethoxyethyl esters, the resulting molecule becomes suitable for radical polymerization to create polymers with specific functionalities imparted by the ether-containing side chains.

Structural and Reactivity Comparisons with Related Diesters (e.g., Succinates, Adipates)

To understand the unique characteristics of Bis(2-ethoxyethyl) fumarate, it is useful to compare it with related diesters derived from saturated dicarboxylic acids, such as succinic acid and adipic acid. The primary structural difference is the presence of a C=C double bond in the fumarate backbone, whereas succinates and adipates have fully saturated C-C single bonds. nih.gov

Fumarates vs. Succinates : Succinates are diesters of a four-carbon chain, just like fumarates, but lack the double bond. This makes the succinate (B1194679) backbone flexible, allowing for free rotation around the central C-C bond. In contrast, the double bond in fumarates creates a rigid, planar structure. creative-proteomics.commdpi.com This rigidity is a defining feature of poly(fumarate)s. In terms of reactivity, the double bond in fumarates is a site for addition reactions, which is absent in succinates. In biological contexts, succinate is oxidized to fumarate by the enzyme succinate dehydrogenase, highlighting their distinct roles in redox chemistry. nih.govmicrobenotes.com

Fumarates vs. Adipates : Adipates are derived from adipic acid, a six-carbon dicarboxylic acid. Their backbone is longer and significantly more flexible than that of fumarates. This increased flexibility generally leads to polymers (polyadipates) with lower glass transition temperatures and melting points compared to polymers derived from more rigid monomers.

The presence of the electron-withdrawing ester groups adjacent to the double bond in fumarates makes them good dienophiles and susceptible to nucleophilic attack, a reactivity pattern not seen in the saturated backbones of succinates and adipates.

Table 3: Structural and Reactivity Comparison of Diester Families

FeatureFumarates (e.g., Bis(2-ethoxyethyl) fumarate)Succinates (e.g., Diethyl succinate)Adipates (e.g., Diethyl adipate)
Backbone StructureFour-carbon, unsaturated (C=C)Four-carbon, saturated (C-C)Six-carbon, saturated (C-C)
Backbone FlexibilityRigid, planarFlexibleVery flexible
Key Reaction SiteAddition reactions at the C=C double bond; polymerization.Reactions at the ester group (e.g., hydrolysis, transesterification).Reactions at the ester group.
Polymer PropertiesRigid polymer chains, high thermal stability. researchgate.netFlexible aliphatic polyesters.Flexible aliphatic polyesters with lower melting points than succinates.

Research on Polyfunctional Aliphatic Ester Categories

Bis(2-ethoxyethyl) fumarate belongs to the broad category of polyfunctional aliphatic esters. These are molecules that contain multiple functional groups, which can include ester moieties, double or triple bonds, hydroxyl groups, or ether linkages. The presence of multiple functionalities makes these compounds highly versatile building blocks for creating complex polymers with tailored properties. bohrium.comresearchgate.net

Aliphatic polyesters are a major class of polymers synthesized from such monomers and are noted for their biocompatibility and biodegradability. researchgate.netresearchgate.net The properties of these polymers can be finely tuned by incorporating different functional groups. For example:

Ester Groups : Serve as the linkage in polyesters and are susceptible to hydrolysis, which is key to their biodegradability. researchgate.net Non-activated esters can also be used as reactive handles for post-polymerization modification. nih.govresearchgate.net

Double Bonds (as in fumarates) : Allow for radical polymerization to form a carbon backbone and can be used for cross-linking or other post-polymerization modifications.

Ether Linkages (as in the ethoxyethyl group) : Can increase the hydrophilicity and flexibility of polymer side chains, affecting properties like solubility, drug loading capacity, and degradation rate. bohrium.com

Research in this field focuses on synthesizing new polyfunctional monomers to create advanced materials. Hyperbranched aliphatic polyesters, for instance, are synthesized from monomers with multiple hydroxyl and carboxyl groups to create three-dimensional macromolecules with a high density of terminal functional groups. cjps.orgresearchgate.net Monomers like Bis(2-ethoxyethyl) fumarate, with their combination of polymerizable double bonds and functionalized side chains, are crucial for developing functional aliphatic polymers for applications ranging from biomedical devices and drug delivery to advanced coatings and plastics. bohrium.comresearchgate.net

Emerging Research Frontiers and Future Perspectives

Innovations in Sustainable Synthetic Pathways

The drive towards green chemistry is reshaping the production of specialty chemicals like bis(2-ethoxyethyl) fumarate (B1241708). primescholars.comjnj.com Researchers are actively exploring sustainable synthetic routes that minimize environmental impact and enhance efficiency. primescholars.com A key focus is the replacement of traditional, often hazardous, solvents with greener alternatives such as supercritical carbon dioxide and water. jocpr.com Another significant area of innovation is the use of renewable feedstocks, moving away from a reliance on fossil fuels. dcatvci.org For instance, fumaric acid, a precursor to bis(2-ethoxyethyl) fumarate, can be produced from the dehydration of malic acid, which is derivable from biomass. researchgate.net

The principles of green chemistry, such as waste prevention and atom economy, are central to these new synthetic strategies. dcatvci.orgoecd-ilibrary.org The goal is to design processes that are inherently cleaner, reducing or eliminating the need for downstream waste treatment. dcatvci.org This includes minimizing the use of auxiliary substances and designing processes that are more energy-efficient, often by operating at ambient temperature and pressure. dcatvci.org

Discovery of Novel Catalytic Systems for Enhanced Efficiency

Catalysis is a cornerstone of modern chemical synthesis, and the development of novel catalytic systems is crucial for improving the efficiency of bis(2-ethoxyethyl) fumarate production. jocpr.comorgsyn.org Research is moving away from homogeneous catalysts, which can be difficult to separate from the reaction mixture and may pose environmental hazards, towards heterogeneous catalysts. mdpi.com Heterogeneous catalysts are often more stable, reusable, and can simplify the purification process. mdpi.com

Recent advancements include the use of solid acid catalysts, such as sulfonated resins, which have been shown to reduce byproduct formation in esterification reactions. google.com Metal-Organic Frameworks (MOFs) are also emerging as promising catalysts. For example, a zirconium-based MOF, MOF-801, has demonstrated catalytic activity in the transesterification of oils, a reaction type relevant to fumarate ester synthesis. mdpi.com The development of reusable metal catalysts and techniques for their easy recovery and recycling are key areas of focus to reduce waste and environmental impact. jocpr.com

Catalyst TypeAdvantagesResearch Example
Homogeneous Catalysts High activity and selectivityTraditional acid catalysts like sulfuric acid. google.com
Heterogeneous Catalysts Ease of separation, reusability, thermal stabilitySulfonated resins, Metal-Organic Frameworks (e.g., MOF-801). mdpi.comgoogle.com
Biocatalysts (Enzymes) High specificity, mild reaction conditions, biodegradableUse of lipases for enantioselective transformations. jocpr.com

Advanced In-situ Spectroscopic Monitoring of Reactions

Real-time monitoring of chemical reactions is essential for process optimization, quality control, and safety. dcatvci.org Advanced in-situ spectroscopic techniques are being increasingly employed to track the synthesis of fumarate-based polymers and related compounds. These methods provide valuable insights into reaction kinetics, intermediate formation, and endpoint determination without the need for sample extraction. researchgate.net

Techniques such as Fourier Transform Infrared (FTIR) spectroscopy and real-time Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose. researchgate.netresearchgate.net For instance, in-situ FTIR has been used to monitor the formation of Zr-fumarate MOFs, providing information on the crystallization process and the formation of structural defects. dokumen.pub Similarly, Focused Beam Reflectance Measurement (FBRM) allows for real-time particle size analysis during polymerization, which is crucial for controlling the properties of the final polymer product. researchgate.net These analytical techniques enable a deeper understanding of the reaction mechanisms and facilitate the development of more robust and efficient manufacturing processes. dcatvci.orgdokumen.pub

Rational Design of Materials through Integrated Computational and Experimental Approaches

The integration of computational modeling with experimental work is accelerating the discovery and design of new materials with tailored properties. rsc.orgrsc.org In the context of bis(2-ethoxyethyl) fumarate, this approach can be used to predict the properties of polymers derived from this monomer and to guide synthetic efforts. rsc.org

Density Functional Theory (DFT) calculations, for example, can provide insights into the electronic structure and reactivity of monomers and polymers, helping to understand and predict their behavior. mdpi.comresearchgate.net Molecular dynamics simulations can be used to study the collective behavior of molecules, such as their interaction with solvents or their packing in a crystal structure. rsc.org This computational-experimental synergy allows for a more rational design process, reducing the number of experiments needed and leading to the faster development of materials with desired characteristics, such as specific mechanical, thermal, or optical properties. rsc.orgresearchgate.net For instance, computational studies have been used to understand the structure and stability of copolymers and to guide the synthesis of materials with specific photophysical properties. rsc.orgrsc.org

Exploration of New Polymer Architectures and Niche Applications

Bis(2-ethoxyethyl) fumarate serves as a building block for a variety of polymers with unique properties and potential applications. Research is ongoing to explore new polymer architectures and to identify niche applications for these materials. researchgate.net Fumarate-based polymers are known for their potential in biomedical applications, such as in tissue engineering and as biodegradable materials. unm.eduresearchgate.net

Q & A

Q. How should Bis(2-ethoxyethyl) fumarate be safely handled in laboratory settings to minimize exposure risks?

Methodological Answer:

  • Engineering Controls: Use fume hoods or closed systems during synthesis or handling to prevent inhalation of vapors .
  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is recommended if ventilation is inadequate .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid water to prevent spreading .
  • Storage: Store in sealed containers at 0–6°C to prevent degradation, and separate from oxidizers due to incompatibility risks .

Q. What experimental strategies are recommended for synthesizing Bis(2-ethoxyethyl) fumarate with high purity?

Methodological Answer:

  • Esterification Protocol: Use a Dean-Stark trap for refluxing fumaric acid with 2-ethoxyethanol in the presence of acid catalysts (e.g., H₂SO₄) to remove water and drive the reaction to completion .
  • Purification: Employ fractional distillation under reduced pressure (due to high boiling point) or recrystallization from non-polar solvents .
  • Purity Verification: Characterize via GC-MS (>90% purity threshold) and NMR to confirm ester bond formation and absence of unreacted starting materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal stability data for Bis(2-ethoxyethyl) fumarate under varying experimental conditions?

Methodological Answer:

  • Controlled Degradation Studies: Conduct thermogravimetric analysis (TGA) at heating rates of 5–20°C/min under nitrogen vs. oxygen atmospheres to compare decomposition pathways .
  • Kinetic Modeling: Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) and identify dominant degradation mechanisms (e.g., hydrolysis vs. oxidation) .
  • Conflict Resolution: Cross-validate findings with FTIR or Raman spectroscopy to detect intermediate degradation products (e.g., fumaric acid or ethoxyethanol) .

Q. What computational methods are suitable for predicting the solvent interactions of Bis(2-ethoxyethyl) fumarate in polymer matrices?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate solubility parameters (Hansen solubility parameters) using software like GROMACS to assess compatibility with polymers (e.g., PVC or polyesters) .
  • Density Functional Theory (DFT): Calculate electrostatic potential maps to predict hydrogen-bonding interactions with polar solvents (e.g., DMSO) .
  • Experimental Validation: Compare computational results with experimental cloud-point measurements in solvent-polymer mixtures .

Q. How can researchers address discrepancies in ecotoxicological data for Bis(2-ethoxyethyl) fumarate across aquatic and terrestrial models?

Methodological Answer:

  • Tiered Testing: Perform acute toxicity assays on Daphnia magna (EC₅₀) and chronic studies on soil nematodes (C. elegans) to evaluate species-specific sensitivity .
  • QSAR Modeling: Use quantitative structure-activity relationship models to extrapolate toxicity data from structurally similar esters (e.g., bis(2-ethylhexyl) fumarate) .
  • Meta-Analysis: Aggregate published LC₅₀/EC₅₀ values and apply statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.